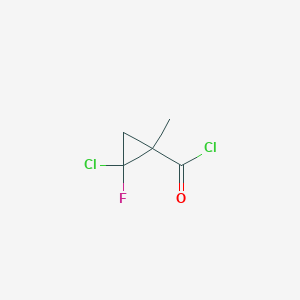
Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-1-methyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-1-methyl-(9CI) is a chemical compound that has gained significant attention in scientific research. It is an important intermediate in the synthesis of various organic compounds and has been widely used in drug discovery and development.
Mecanismo De Acción
The mechanism of action of Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-1-methyl-(9CI) is not well understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes. It may also interfere with the synthesis of DNA and RNA, leading to cell death.
Biochemical and Physiological Effects:
Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-1-methyl-(9CI) has been shown to have various biochemical and physiological effects. It has been found to have antiviral, antibacterial, and anticancer properties. It has also been shown to inhibit the growth of certain types of tumors and to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-1-methyl-(9CI) has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and easy to handle. However, it has some limitations. It is highly reactive and requires careful handling. It is also toxic and can be harmful if not handled properly.
Direcciones Futuras
There are several future directions for the research on Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-1-methyl-(9CI). One direction is to explore its potential as an anticancer drug. Another direction is to investigate its antiviral and antibacterial properties further. Additionally, it could be used as a starting material for the synthesis of new organic compounds with potentially useful properties. Finally, more research is needed to understand the mechanism of action of this compound and how it interacts with biological systems.
Conclusion:
In conclusion, Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-1-methyl-(9CI) is an important intermediate in the synthesis of various organic compounds and has been widely used in scientific research. It has several advantages for lab experiments, but also has some limitations. Its biochemical and physiological effects have been extensively studied, and it has shown promising potential as an anticancer, antiviral, and antibacterial agent. More research is needed to fully understand its mechanism of action and to explore its potential in drug discovery and development.
Aplicaciones Científicas De Investigación
Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-1-methyl-(9CI) has been extensively used in scientific research as an intermediate in the synthesis of various organic compounds. It has been used in the development of new drugs, such as antiviral agents, antibiotics, and anticancer drugs. It has also been used in the synthesis of agrochemicals, such as herbicides and insecticides.
Propiedades
Número CAS |
128230-83-1 |
|---|---|
Nombre del producto |
Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-1-methyl-(9CI) |
Fórmula molecular |
C5H5Cl2FO |
Peso molecular |
170.99 g/mol |
Nombre IUPAC |
2-chloro-2-fluoro-1-methylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C5H5Cl2FO/c1-4(3(6)9)2-5(4,7)8/h2H2,1H3 |
Clave InChI |
PFIHCNJKOIKNPW-UHFFFAOYSA-N |
SMILES |
CC1(CC1(F)Cl)C(=O)Cl |
SMILES canónico |
CC1(CC1(F)Cl)C(=O)Cl |
Sinónimos |
Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-1-methyl- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine](/img/structure/B165167.png)
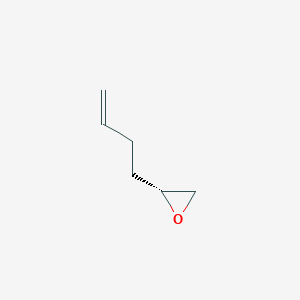
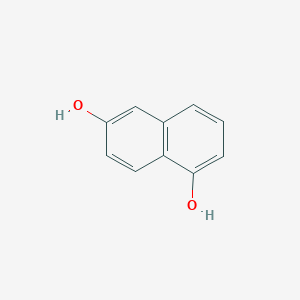
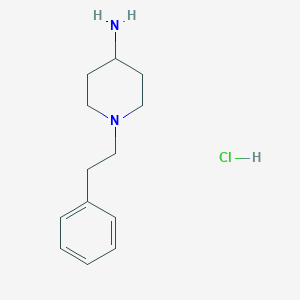
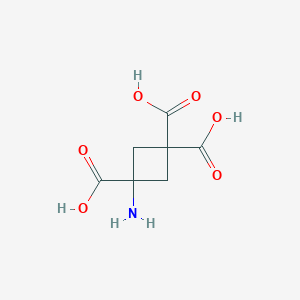

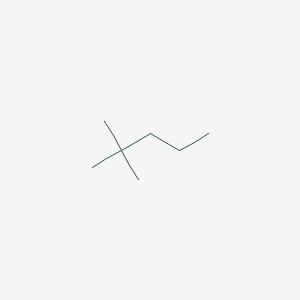
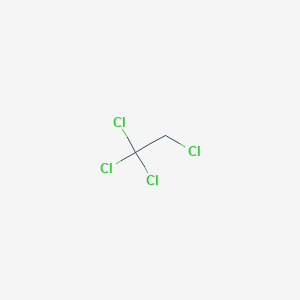

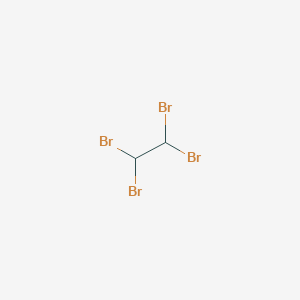


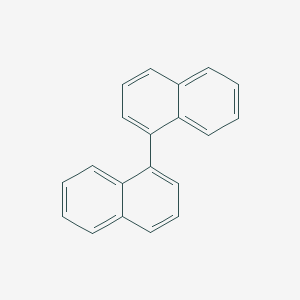
![11H-Benzo[a]fluorene](/img/structure/B165204.png)